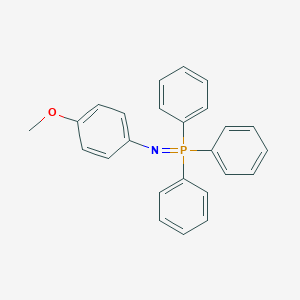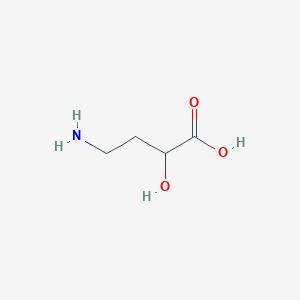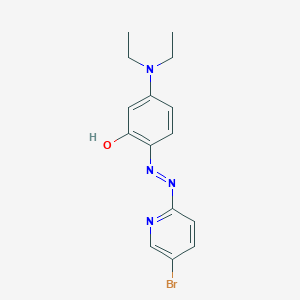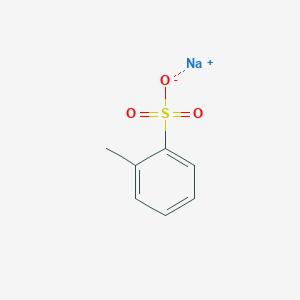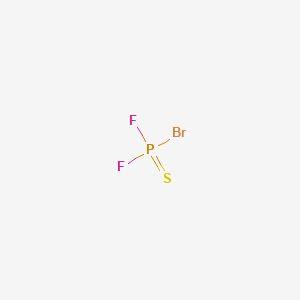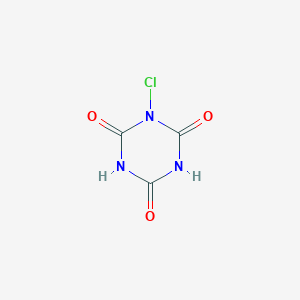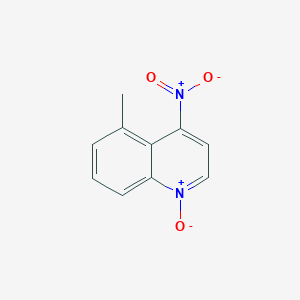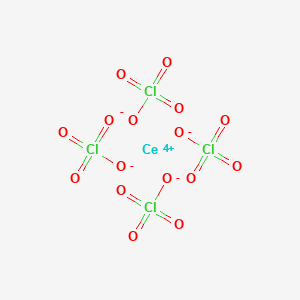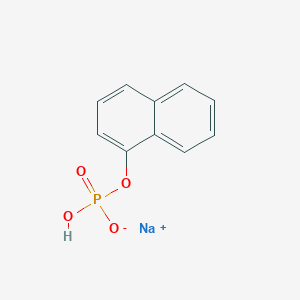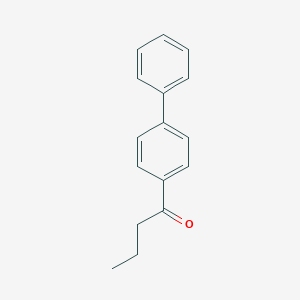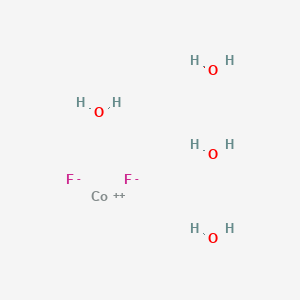![molecular formula C25H31N3+2 B081881 Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium CAS No. 14426-25-6](/img/structure/B81881.png)
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, also known as DDAO, is a fluorescent dye used in scientific research applications. It is a cationic dye that is commonly used to label proteins, lipids, and nucleic acids. The purpose of
Mecanismo De Acción
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a cationic dye that binds to negatively charged molecules such as proteins, lipids, and nucleic acids. Once bound, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium emits a fluorescent signal that can be detected and imaged. The mechanism of action of Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is well-understood and has been studied extensively.
Efectos Bioquímicos Y Fisiológicos
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a relatively safe dye to use in lab experiments. It does not have any known toxic effects on cells or tissues. However, it is important to note that Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium can interfere with some enzymatic assays and should be used with caution in these experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has several advantages as a fluorescent dye for lab experiments. It is highly sensitive and emits a bright fluorescent signal, making it easy to detect and image. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is relatively stable and can be used in a variety of experimental conditions. However, there are also some limitations to using Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. It can interfere with some enzymatic assays, as mentioned earlier. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is not suitable for use in live cells as it is toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. One area of research is the development of new synthetic methods for Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium that are more efficient and cost-effective. Another area of research is the development of new applications for Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium in scientific research. For example, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium could be used as a biosensor to detect specific molecules in cells or tissues. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium could be used in conjunction with other fluorescent dyes to create new imaging techniques. Overall, there is still much to be learned about Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium and its potential applications in scientific research.
Conclusion:
In conclusion, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a widely used fluorescent dye in scientific research applications. Its synthesis method is well-established, and its mechanism of action is well-understood. Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has several advantages as a fluorescent dye, including its high sensitivity and stability. However, there are also some limitations to using Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, and caution should be taken when using it in lab experiments. There are several future directions for research on Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, and it will be interesting to see how this dye is used in scientific research in the years to come.
Métodos De Síntesis
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is synthesized by reacting 4-(dimethylamino)benzaldehyde with 4-(dimethylamino)benzyl chloride in the presence of a base. The resulting product is then quaternized with methyl iodide to form Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. The synthesis method of Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is well-established and has been used for many years.
Aplicaciones Científicas De Investigación
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is widely used in scientific research applications as a fluorescent dye. It is commonly used to label proteins, lipids, and nucleic acids for imaging and detection purposes. Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has been used in a variety of research fields, including biochemistry, molecular biology, and cell biology.
Propiedades
Número CAS |
14426-25-6 |
|---|---|
Nombre del producto |
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium |
Fórmula molecular |
C25H31N3+2 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-dimethylazanium |
InChI |
InChI=1S/C25H30N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18H,1-6H3/q+1/p+1 |
Clave InChI |
LGLFFNDHMLKUMI-UHFFFAOYSA-O |
SMILES |
C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
SMILES canónico |
C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
